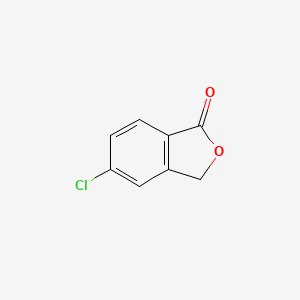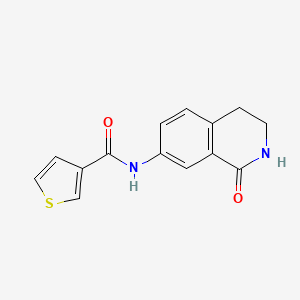
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide typically involves the reaction of homophthalic anhydride with imines, allowing for the closure of the isoquinoline ring in one step. This method also introduces desired pharmacophore groups at specific positions, making it a versatile approach for synthesizing various derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the ring closure and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale solution-phase parallel synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound by optimizing reaction conditions and using automated systems to handle multiple reactions simultaneously .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different isoquinoline derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,2,3,4-tetrahydroisoquinoline derivatives such as:
- Quinocarcinol
- Tetrazomine
- Saframycin A and B
- Cyanocycline C
- Bioxalomycin α17
Uniqueness
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of a thiophene ring and the oxo group at the isoquinoline core. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13(10-4-6-19-8-10)16-11-2-1-9-3-5-15-14(18)12(9)7-11/h1-2,4,6-8H,3,5H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYSGQZVGHADSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
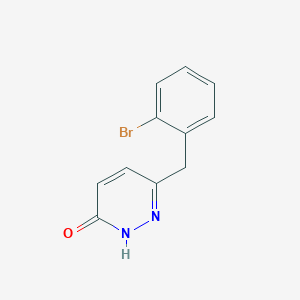
![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)
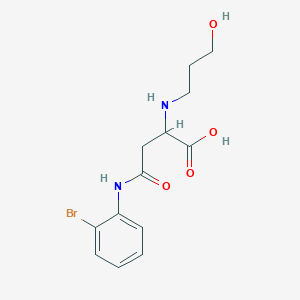

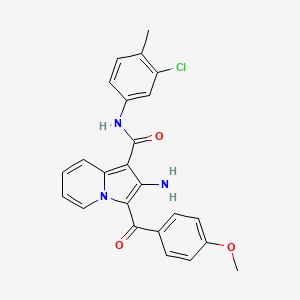
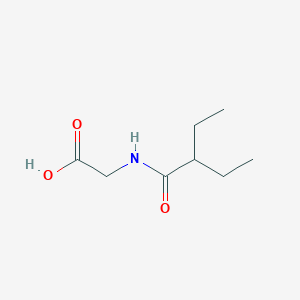
![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)
![N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide](/img/structure/B2563714.png)

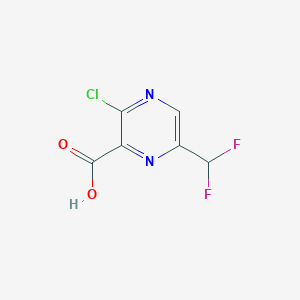

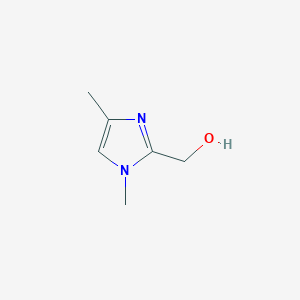
![1-[4-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)
